
lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate, or LiMT, is a lithium salt of the thiazole-4-sulfinate anion. It has a wide range of applications in scientific research, particularly in the field of biochemistry. LiMT has been found to be a useful reagent for the synthesis of various compounds, as well as a useful tool for studying the biochemical and physiological effects of lithium ion on cells and organisms.
科学的研究の応用
LiMT has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds, such as 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate salts, 5-methoxy-2-methyl-1,3-thiazole-4-sulfonamides, and 5-methoxy-2-methyl-1,3-thiazole-4-sulfonic acids. LiMT has also been used as a tool to study the biochemical and physiological effects of lithium ion on cells and organisms.
作用機序
The mechanism of action of LiMT is not yet fully understood. However, it is believed that LiMT acts as a chelator, binding to metals such as sodium, potassium, and calcium and modulating their activity in cells. LiMT is also thought to interact with proteins and enzymes, altering their activity and affecting the cell's physiology.
Biochemical and Physiological Effects
LiMT has been found to have a range of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the activity of ion channels. LiMT has been found to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, LiMT has been found to have anti-inflammatory and anti-apoptotic properties, as well as to induce cell differentiation.
実験室実験の利点と制限
One of the advantages of using LiMT in lab experiments is that it is relatively easy to synthesize and purify. In addition, LiMT is relatively stable and can be stored for extended periods of time. However, there are some limitations to using LiMT in lab experiments. For example, LiMT can be toxic to cells in high concentrations, and it can interfere with some biochemical assays.
将来の方向性
There are a number of potential future directions for research on LiMT. These include further research into the mechanism of action of LiMT, as well as research into its effects on various physiological processes and diseases. In addition, further research into the synthesis of LiMT and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the use of LiMT as a drug delivery system could lead to the development of new and more effective treatments for a range of diseases.
合成法
LiMT can be synthesized from a combination of lithium hydroxide, 5-methoxy-2-methyl-1,3-thiazole, and sulfur dioxide. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is exothermic and proceeds via an elimination-addition mechanism. The resulting LiMT is a white solid and can be purified by recrystallization.
特性
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
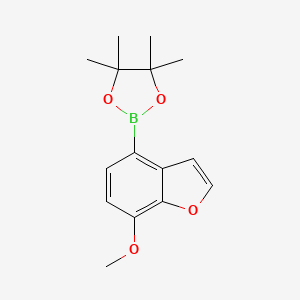
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
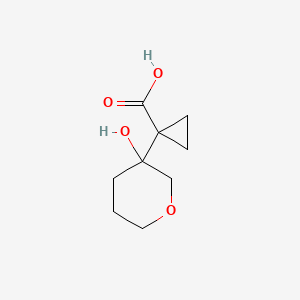
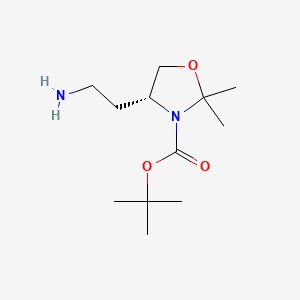
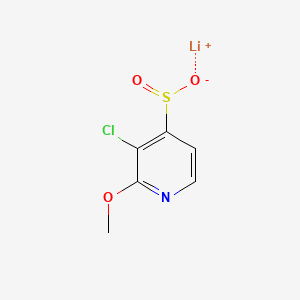
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

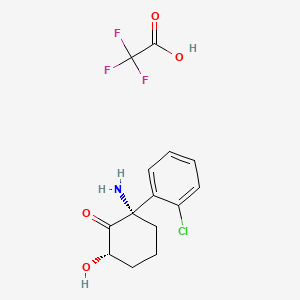
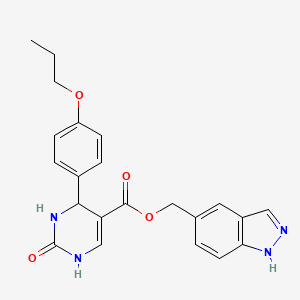
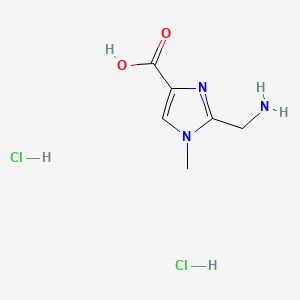

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)